molecular formula C16H11FO B6319239 2-Fluoro-4-(naphthalen-2-yl)phenol, 95% CAS No. 550997-73-4

2-Fluoro-4-(naphthalen-2-yl)phenol, 95%

Cat. No. B6319239
CAS RN: 550997-73-4
M. Wt: 238.26 g/mol
InChI Key: JZAALJHRGIVUQB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(naphthalen-2-yl)phenol, 95% (2-F4NP) is a synthetic organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 74-76°C, and is soluble in water, ethanol, and other organic solvents. 2-F4NP is a versatile compound with a wide range of uses in organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

2-Fluoro-4-(naphthalen-2-yl)phenol, 95% has a variety of applications in scientific research. It is a useful reagent in organic synthesis, as it can be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals. In medicinal chemistry, it can be used as a starting material for the synthesis of small molecule drugs. In biochemistry, it can be used as a fluorescent probe for the detection of proteins and other biomolecules.

Mechanism of Action

2-Fluoro-4-(naphthalen-2-yl)phenol, 95% has a number of mechanisms of action. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new compounds. In medicinal chemistry, it can act as an agonist or antagonist, binding to receptors and modulating their activity. In biochemistry, it can act as a fluorescent probe, binding to proteins and other biomolecules and emitting light when excited by ultraviolet light.
Biochemical and Physiological Effects
2-Fluoro-4-(naphthalen-2-yl)phenol, 95% has a number of biochemical and physiological effects. In organic synthesis, it can be used to synthesize a variety of compounds, some of which may have biological activity. In medicinal chemistry, it can be used to synthesize drugs that may have therapeutic effects. In biochemistry, it can be used to detect proteins and other biomolecules, and can be used to study their structure and function.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(naphthalen-2-yl)phenol, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable, with a long shelf life. It is also readily soluble in a variety of solvents, making it easy to work with. However, it is toxic and should be handled with care. It is also sensitive to light and should be stored in a dark environment.

Future Directions

There are a number of potential future directions for research involving 2-Fluoro-4-(naphthalen-2-yl)phenol, 95%. It could be used in the development of new pharmaceuticals and agrochemicals, or as a fluorescent probe for the detection of proteins and other biomolecules. It could also be used to study the structure and function of proteins and other biomolecules, or to develop new methods for organic synthesis. Additionally, it could be used to study the effects of environmental pollutants on biological systems.

properties

IUPAC Name

2-fluoro-4-naphthalen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO/c17-15-10-14(7-8-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAALJHRGIVUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435874
Record name 2-Fluoro-4-(2-naphthyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(naphthalen-2-YL)phenol

CAS RN

550997-73-4
Record name 2-Fluoro-4-(2-naphthyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(-c2ccc3ccccc3c2)cc1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared by reacting 2-(3-fluoro-4-methoxyphenyl)naphthalene (0.22 g, 0.87 mmol) with boron tribromide (1.75 mL of 1 N solution, 1.75 mmol) according to method D to yield 0.13 g (63%) of a white solid: mp 110-112° C.; 1H NMR (DMSO-d6): δ 7.05-7.11 (1H, m), 7.47-7.54 (3H, m), 7.65 (1H, dd, J=2.20 Hz, J=12.92 Hz), 7.82 (1H, dd, J=1.80 Hz, J=8.62), 7.90-7.98 (3H, m), 8.17 (1H, bs), 10.07 (1H, bs); MS (ESI) m/z237 (M−H)−.
Name
2-(3-fluoro-4-methoxyphenyl)naphthalene
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step Two

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